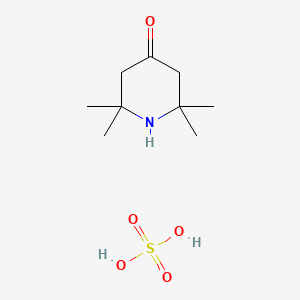

sulfuric acid;2,2,6,6-tetramethylpiperidin-4-one

説明

硫酸;2,2,6,6-テトラメチルピペリジン-4-オンは、硫酸と2,2,6,6-テトラメチルピペリジン-4-オンの両方の特性を組み合わせた化合物です。硫酸は、分子式がH₂SO₄で、さまざまな工業プロセスで広く使用されている、非常に腐食性の強い無機酸です。これは、安定性と有機合成における有用性で知られるピペリジノン誘導体です 。

特性

CAS番号 |

72361-44-5 |

|---|---|

分子式 |

C9H19NO5S |

分子量 |

253.32 g/mol |

IUPAC名 |

sulfuric acid;2,2,6,6-tetramethylpiperidin-4-one |

InChI |

InChI=1S/C9H17NO.H2O4S/c1-8(2)5-7(11)6-9(3,4)10-8;1-5(2,3)4/h10H,5-6H2,1-4H3;(H2,1,2,3,4) |

InChIキー |

LOEBDEFAVSQNFO-UHFFFAOYSA-N |

正規SMILES |

CC1(CC(=O)CC(N1)(C)C)C.OS(=O)(=O)O |

関連するCAS |

826-36-8 (Parent) |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2,2,6,6-テトラメチルピペリジン-4-オンの調製は、通常、アセトンとアンモニアの環状縮合を伴います。ある方法は、アセトンまたはアセトン含有溶液を、ジメチル硫酸の存在下、50°Cから130°Cの温度でアンモニアと反応させることを含みます 。別の方法は、過安息香酸または酸化アルミニウムなどの酸化剤を使用して、2,2,6,6-テトラメチルピペリジンを酸化することを含みます 。

工業生産方法

2,2,6,6-テトラメチルピペリジン-4-オンの工業生産は、連続フロー合成によって達成できます。この方法は、5%白金/炭素触媒を充填したマイクロ固定床反応器中で、1,6-ヘキサンジアミンと2,2,6,6-テトラメチル-4-ピペリジノンの反応を伴います。反応は70°Cと2 MPaの圧力で実施され、85%の単離収率が得られます 。

化学反応の分析

科学研究での応用

2,2,6,6-テトラメチルピペリジン-4-オンは、いくつかの科学研究用途があります。

科学的研究の応用

2,2,6,6-tetramethylpiperidin-4-one has several scientific research applications:

作用機序

2,2,6,6-テトラメチルピペリジン-4-オンの作用機序は、かさ高い塩基として機能する能力に関係しています。それは化学反応における反応性中間体を安定化させ、選択的な変換を可能にします。分子標的は、さまざまな求電子剤と求核剤を含み、経路は目的の化学変換を促進する安定な中間体の形成を伴います 。

類似化合物との比較

類似化合物

2,2,6,6-テトラメチルピペリジン: 有機合成において、かさ高い塩基として使用される類似の化合物です。

4-ヒドロキシ-2,2,6,6-テトラメチルピペリジン-1-オキシル(テンポール): 活性酸素種を捕捉する能力で知られる関連化合物です。

独自性

2,2,6,6-テトラメチルピペリジン-4-オンは、さまざまな化学反応におけるその安定性と汎用性によって、独特です。かさ高い塩基として機能する能力と、光安定剤の調製におけるその応用は、他の類似の化合物とは異なります 。

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。